Structural Analysis of 4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline: A Technical Guide
Structural Analysis of 4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline, with the CAS Number 173676-54-5, is a key intermediate in the synthesis of Efavirenz.[1][2] Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. Understanding the structural characteristics and synthesis of this intermediate is crucial for the efficient and controlled manufacturing of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the structural analysis of 4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline, including its synthesis, expected analytical data, and its role in the biological activity of Efavirenz.
Chemical and Physical Properties
4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline is a solid, typically light yellow to yellow in color.[3] It is slightly soluble in chloroform and methanol (with heating).[3]
| Property | Value | Reference |
| CAS Number | 173676-54-5 | [1][4][5] |
| Molecular Formula | C₁₆H₁₃ClF₃NO₂ | [4][5] |
| Molecular Weight | 343.73 g/mol | [5] |
| IUPAC Name | 1-(5-chloro-2-((4-methoxybenzyl)amino)phenyl)-2,2,2-trifluoroethanone | [2] |
| Melting Point | 82-84 °C | [3] |
| Storage Temperature | -20°C Freezer | [3] |
Synthesis Protocol
The synthesis of 4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline can be achieved through the N-alkylation of 4-chloro-2-(trifluoroacetyl)aniline with 4-methoxybenzyl chloride. A detailed experimental protocol, adapted from available literature, is provided below.
Experimental Protocol: Synthesis of 4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline
Materials:
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4-chloro-2-(trifluoroacetyl)aniline hydrochloride
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Sodium hydroxide (NaOH)
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Ethyl acetate
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Anhydrous sodium sulfate
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Toluene
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p-Toluenesulfonic acid
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4-methoxybenzyl alcohol
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Toluene
Procedure:
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Preparation of 4-chloro-2-(trifluoroacetyl)aniline:
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To a reaction vessel, add 32 g (115 mmol) of 4-chloro-2-(trifluoroacetyl)aniline hydrochloride and 180 ml of ethyl acetate.
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Prepare a solution of 4.6 g (115 mmol) of sodium hydroxide in 40 ml of water and add it to the reaction mixture.
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Stir the mixture at 25°C for 20 minutes.
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Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.
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Remove the ethyl acetate under reduced pressure to obtain 4-chloro-2-(trifluoroacetyl)aniline as a yellow solid (yield: 96.0%).
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-
N-alkylation with 4-methoxybenzyl alcohol:
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In a 250 ml flask, combine 22.4 g (100 mmol) of 4-chloro-2-(trifluoroacetyl)aniline, 0.57 g (3 mmol) of p-toluenesulfonic acid, and 80 ml of toluene.
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Heat the mixture to 70°C with magnetic stirring.
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Prepare a solution of 15.2 g (110 mmol) of 4-methoxybenzyl alcohol in 30 ml of toluene.
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Slowly add the 4-methoxybenzyl alcohol solution to the reaction mixture.
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Continue the reaction for 2 hours.
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After the reaction, add 120 ml of water and stir magnetically for 2 hours.
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Filter the mixture and wash the collected solid with a 1:1 (v/v) mixture of toluene and water.
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Dry the solid to obtain 4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline as a yellow solid (yield: 93.3%).
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Synthesis Workflow Diagram:
Structural Analysis Data (Predicted)
While a complete, publicly available dataset for the structural analysis of 4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline is limited, the following tables summarize the expected and reference data based on the analysis of its precursors and general principles of spectroscopy. Commercial suppliers indicate the availability of detailed Structure Elucidation Reports (SER) upon request.[1]
¹H NMR Spectroscopy Data
No direct experimental data for the target compound was found in the public domain. The following table provides the ¹H NMR data for the closely related precursor, 4-chloro-N-(4-methoxybenzyl)aniline, for reference.[6]
| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 4-chloro-N-(4-methoxybenzyl)aniline | CDCl₃ | 7.15 | d | 8.4 | 2H |
| 7.01 | d | 8.4 | 2H | ||
| 6.77 | d | 8.4 | 2H | ||
| 6.44 | d | 8.4 | 2H | ||
| 4.11 | s | - | 2H | ||
| 3.85 | s | - | 1H | ||
| 3.71 | s | - | 3H |
¹³C NMR Spectroscopy Data
No direct experimental data for the target compound was found in the public domain. The following table provides the ¹³C NMR data for the closely related precursor, 4-chloro-N-(4-methoxybenzyl)aniline, for reference.[6]
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 4-chloro-N-(4-methoxybenzyl)aniline | CDCl₃ | 158.98, 146.76, 130.94, 129.09, 128.77, 122.03, 114.06, 114.02, 55.34, 47.85 |
Mass Spectrometry (MS) Data (Predicted)
The molecular ion peak ([M]⁺) is expected at m/z 343.73. Common fragmentation patterns for similar aromatic amines and ketones would involve cleavage at the C-N bond and the C-C bond adjacent to the carbonyl group.
| m/z (Predicted) | Possible Fragment |
| 343.73 | [M]⁺ |
| 222 | [M - C₇H₇O]⁺ |
| 121 | [C₈H₉O]⁺ |
Fourier-Transform Infrared (FTIR) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) (Predicted) | Functional Group |
| 3300-3500 | N-H stretch |
| 3000-3100 | Aromatic C-H stretch |
| 2850-2960 | Aliphatic C-H stretch |
| 1680-1700 | C=O stretch (ketone) |
| 1500-1600 | Aromatic C=C stretch |
| 1250 | C-O stretch (ether) |
| 1100-1300 | C-F stretch |
| 700-850 | C-Cl stretch |
Role in the Biological Activity of Efavirenz
4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline is a crucial precursor in the multi-step synthesis of Efavirenz. The structural features of this intermediate, including the chloro, trifluoroacetyl, and methoxybenzyl groups, are assembled to form the final benzoxazinone ring system of Efavirenz.
Efavirenz functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. It binds to a non-catalytic site on the reverse transcriptase enzyme, inducing a conformational change that inhibits the enzyme's activity. This prevents the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.
Signaling Pathway Diagram: Mechanism of Action of Efavirenz
